molecular formula C27H31N5O3 B2973935 4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE CAS No. 1116045-01-2

4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE

Cat. No.: B2973935
CAS No.: 1116045-01-2
M. Wt: 473.577
InChI Key: QFFAHLQSRCHKEO-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 6-position with a phenoxy group and at the 4-position with a piperidinyl-piperazine-carbonyl moiety. The 3-methoxyphenyl substituent on the piperazine ring is critical for its pharmacological profile, likely influencing receptor binding and metabolic stability. Such derivatives are typically explored as central nervous system (CNS) agents due to the piperazine moiety’s affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3/c1-34-24-9-5-6-22(18-24)30-14-16-32(17-15-30)27(33)21-10-12-31(13-11-21)25-19-26(29-20-28-25)35-23-7-3-2-4-8-23/h2-9,18-21H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFAHLQSRCHKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE typically involves multiple steps, including nucleophilic substitution and oxidation reactions. One common synthetic route starts with the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form the main substrate. This is followed by an oxidation reaction using glacial acetic acid to obtain the desired compound .

Mechanism of Action

The mechanism of action of 4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Compound A : [4-(3-Chlorophenyl)-1-piperazinyl][1-(6-phenoxy-4-pyrimidinyl)-4-piperidinyl]methanone ()
  • Structural Difference : Replaces the 3-methoxyphenyl group with a 3-chlorophenyl.
  • Impact: Electron Effects: Chloro is electron-withdrawing, reducing electron density on the piperazine ring compared to methoxy (electron-donating). This may alter receptor binding kinetics.
  • Application : Chloro-substituted analogs are often prioritized for CNS targets requiring high BBB permeability .
Compound B : {1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-4-piperidinyl}[4-(3-methylphenyl)-1-piperazinyl]methanone ()
  • Structural Differences: Phenoxy group at pyrimidine’s 6-position is substituted with 4-ethylphenoxy. Piperazine bears a 3-methylphenyl instead of 3-methoxyphenyl.
  • Metabolic Stability: Methyl groups (vs.

Modifications to the Pyrimidine Core and Linker Regions

Compound C : 2-Aminopyrimidine derivatives with piperidinyl-propoxyphenyl linkers ()
  • Structural Differences: Pyrimidine core includes a 2-amino group. Linker regions feature propoxyphenyl or 3-(4-methylpiperazin-1-yl)propoxyphenyl.
  • Pharmacological Activity: The 2-amino group may form hydrogen bonds with receptors, enhancing affinity for kinases or GPCRs .

Functional Group Replacements in Related Compounds

Compound D : {4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl}amine ()
  • Structural Differences :
    • Benzoyl group replaces the piperidine-carbonyl linker.
    • Substituents include chloro and methoxy on the aromatic ring.
  • Impact :
    • Binding Affinity : Benzoyl groups may stabilize π-π interactions with aromatic receptor residues.
    • Selectivity : Chloro and methoxy combinations can fine-tune selectivity for serotonin receptors (e.g., 5-HT1A vs. 5-HT2A) .

Data Table: Key Structural and Inferred Pharmacological Differences

Compound ID Key Substituents logP (Estimated) Pharmacological Inference
Target 3-Methoxyphenyl, phenoxy ~3.2 Balanced solubility/BBB penetration
Compound A 3-Chlorophenyl, phenoxy ~3.8 Enhanced BBB penetration
Compound B 4-Ethylphenoxy, 3-methylphenyl ~4.1 Extended half-life, steric hindrance
Compound C 2-Aminopyrimidine, propoxyphenyl ~2.5 Improved hydrogen bonding
Compound D Benzoyl, 5-chloro-2-methoxy ~3.5 Stabilized π-π interactions

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups : Methoxy (Target) vs. chloro (Compound A) substituents demonstrate how electronic effects modulate receptor affinity. Methoxy may favor interactions with polar residues, while chloro enhances hydrophobic binding .
  • Linker Flexibility : Rigid carbonyl-piperidine linkers (Target) versus flexible propoxyphenyl (Compound C) suggest trade-offs between target selectivity and binding entropy .
  • Metabolic Considerations : Methyl groups (Compound B) reduce first-pass metabolism compared to methoxy, a critical factor in drug design for oral bioavailability .

Biological Activity

The compound 4-{4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a piperidine moiety, and a phenoxypyrimidine structure. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

Biological Activity Overview

Research indicates that compounds containing piperazine and pyrimidine structures exhibit a broad spectrum of biological activities, including:

  • Antidepressant effects : Many piperazine derivatives are known to interact with serotonin and dopamine receptors, which are crucial in mood regulation.
  • Anticancer properties : Some studies suggest that similar compounds can induce cell death in cancer cells via necroptosis, a regulated form of cell death distinct from apoptosis .
  • Antimicrobial activity : Compounds with phenoxypyrimidine structures have shown varying degrees of antibacterial efficacy against different strains .

The biological activity of 4-{4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine can be attributed to its interaction with specific receptors and enzymes:

  • Receptor Binding : The compound likely binds to serotonin (5-HT) and dopamine receptors, modulating their signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, altering levels of key neurotransmitters in the CNS.
  • Cell Signaling : The compound's effects on intracellular signaling pathways can lead to changes in cellular responses, particularly in cancerous cells.

Case Studies

  • Antiproliferative Effects : A study on piperazine derivatives indicated that compounds similar to 4-{4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was linked to necroptotic signaling pathways involving TNF-R1 activation .
  • Neuropharmacological Studies : Research has demonstrated that piperazine-containing compounds can effectively modulate dopaminergic and serotonergic systems, suggesting potential applications in treating mood disorders .

Comparative Analysis

A comparison of similar compounds highlights the unique biological profiles attributed to the specific arrangement of functional groups in 4-{4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine:

CompoundBiological ActivityMechanism
LQFM018AntileukemicNecroptosis via dopamine receptor modulation
ClozapineAntipsychoticDopamine receptor antagonist
Similar PiperazinesVarious (antidepressant, antitumor)Receptor binding and enzyme inhibition

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